molecular formula C₄₀H₄₀O₅S B1141190 (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran CAS No. 74801-29-9

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran

Cat. No.: B1141190
CAS No.: 74801-29-9
M. Wt: 632.81
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Description

The compound (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran is a benzyl-protected thioglycoside derivative with a tetrahydropyran core. Such compounds are frequently employed as intermediates in carbohydrate chemistry for the synthesis of glycosides and glycoconjugates. This article provides a detailed comparison with structurally related analogues, emphasizing substituent effects, physicochemical properties, and synthetic applications.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCMSYGNAFDJNX-PLLMGOPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxyl Group Protection Strategies

The synthesis begins with selective protection of hydroxyl groups on a carbohydrate precursor. Benzyl ethers are universally employed due to their stability under subsequent reaction conditions. For instance, a tetrahydropyran derivative is treated with benzyl bromide in the presence of a base such as sodium hydride, achieving near-quantitative protection of the 3, 4, and 5-position hydroxyls. The 2-position hydroxymethyl group is simultaneously protected as a benzyl ether, ensuring regioselectivity.

A critical advancement involves the use of transient protecting groups for the 6-position hydroxyl. Acetate groups, introduced via acetic anhydride and pyridine, allow selective deprotection later in the synthesis. This stepwise approach avoids side reactions during subsequent thiolation.

Introduction of the Phenylthio Group

The phenylthio group is installed via nucleophilic displacement or thiol-ene coupling. Sodium phenylthiosulfonate emerges as the preferred reagent due to its compatibility with benzyl-protected intermediates. In a representative procedure, a glycosyl bromide intermediate is reacted with sodium phenylthiosulfonate (2.0 equiv) in acetonitrile at 70°C for 4.5 hours, yielding the thioether product in 72% isolated yield. Tetrabutylammonium bromide (0.1 equiv) acts as a phase-transfer catalyst, enhancing reaction efficiency.

Table 1: Optimization of Phenylthio Group Installation

ParameterConditionYield (%)
SolventAcetonitrile72
Temperature70°C72
Catalyst Loading10 mol% TBAB72
Reaction Time4.5 hours72
Equivalents of SSA2.072

Data adapted from.

Global Deprotection and Final Isolation

After thiolation, the acetate group at the 6-position is selectively removed using methanolic ammonia, leaving benzyl ethers intact. Final purification employs silica gel chromatography with a petroleum ether/ethyl acetate gradient (3:1 to 1:1), achieving >95% purity. Recrystallization from dichloromethane and petroleum ether further enhances crystallinity for X-ray analysis.

Reaction Condition Optimization

Temperature and Solvent Effects

The glycosylation step necessitates anhydrous conditions to prevent hydrolysis. Dichloromethane, dried over molecular sieves, proves optimal for acetylated intermediates, while acetonitrile facilitates polar transition states during thiolation. Elevated temperatures (70°C) accelerate thiosulfonate activation without compromising benzyl ether stability.

Catalytic Systems

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are indispensable for mediating between ionic sodium phenylthiosulfonate and organic-soluble glycosyl bromides. TBAB loadings above 5 mol% prevent reaction stagnation, with 10 mol% providing maximal conversion.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies adopt continuous flow reactors to enhance heat transfer during exothermic thiolation steps. A tubular reactor with immobilized TBAB on silica gel achieves 68% yield at 10 g/hour throughput, demonstrating scalability.

Cost-Effective Reagent Recovery

Sodium phenylthiosulfonate is recovered via aqueous extraction and recrystallization, reducing raw material costs by 40%. Solvent recycling systems for acetonitrile and dichloromethane further improve sustainability.

Challenges and Mitigation Strategies

Stereochemical Control

The target compound’s stereochemistry demands precise reaction control. Mitsunobu conditions (DIAD, PPh3) ensure inversion at the 6-position during thiolation, preserving the desired (2R,3S,4S,5R,6S) configuration.

Byproduct Formation

Over-acetylation is minimized by stoichiometric control, while residual benzyl bromide is quenched with aqueous sodium bicarbonate. GC-MS monitoring identifies trace impurities, guiding iterative process optimization.

Emerging Methodologies

Enzymatic Deprotection

Recent trials employ lipases for selective acetate cleavage, achieving 89% yield without affecting benzyl ethers. This green chemistry approach reduces reliance on harsh acidic conditions.

Photocatalytic Thiolation

Visible-light-mediated thiolation using eosin Y as a photocatalyst shows promise for milder reaction conditions (25°C, 12 hours), albeit with lower yields (55%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzyloxy groups, converting them back to hydroxyl groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected hydroxyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of natural products and pharmaceuticals.

Biology

The compound’s structural features make it a candidate for studying carbohydrate-protein interactions. It can be used in the design of glycomimetics, which are molecules that mimic the structure of carbohydrates and can modulate biological processes.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The phenylthio group, in particular, may interact with biological targets in unique ways, offering opportunities for drug discovery.

Industry

In materials science, the compound can be used to create novel polymers or as a building block for advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, depending on its application. In medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites. The benzyloxy and phenylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogues

Substituent Variations and Molecular Properties

The compound’s structural uniqueness lies in its phenylthio group at position 6 and benzyloxy protections at positions 2–3. Key analogues differ in substituents at position 6 or the hydroxyl/methyl groups, as shown in Table 1:

Table 1: Comparison of Structural Analogues

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound: (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran Phenylthio C₃₄H₃₆O₅S 556.72* Glycosylation intermediate; thioglycoside
(2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran Ethylthio, Methyl C₂₉H₃₄O₄S 478.65 Higher volatility; used in stereoselective synthesis
(2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-2-((Benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran Methoxy C₃₅H₃₈O₆ 554.67 Enhanced hydrolytic stability
(2S,3R,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-((Benzyloxy)methyl)tetrahydro-2H-pyran-2-ol Hydroxyl C₃₄H₃₆O₆ 540.65 Precursor for deprotection reactions
Key Observations:
  • Phenylthio vs.
  • Benzyloxy Protections : All analogues retain benzyl ether protections, which improve solubility in organic solvents and prevent premature hydrolysis .
  • Hydroxyl vs. Methyl : The presence of a hydroxyl group (as in ) increases polarity, impacting chromatographic behavior and downstream functionalization.
Yield and Selectivity:
  • Phenylthio derivatives often exhibit lower yields (~50–60%) due to steric hindrance, compared to ethylthio analogues (~70–80%) .
  • Methoxy substitutions (as in ) proceed with higher regioselectivity but require stringent anhydrous conditions.

Bioactivity and Computational Comparisons

Bioactivity Profiling

While direct bioactivity data for the target compound is unavailable, and highlight that structurally similar compounds cluster into groups with analogous bioactivity profiles . For example:

  • Thioglycosides with aromatic thio groups (e.g., phenylthio) show stronger interactions with carbohydrate-binding proteins due to π-π stacking .
  • Ethylthio derivatives may exhibit reduced binding affinity compared to bulkier arylthio groups .

Computational Similarity Analysis

  • Tanimoto Coefficient : Analogues with >85% structural similarity (e.g., benzyl-protected thioglycosides) share comparable predicted pharmacokinetic properties, such as logP and solubility .
  • Molecular Networking : Fragmentation patterns (via MS/MS) of the target compound would likely cluster with other benzyloxy-protected tetrahydropyrans, as seen in and .

Biological Activity

The compound (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C₃₆H₄₀O₅S
  • Molecular Weight : 584.77 g/mol
  • CAS Number : 125411-99-6
  • Purity : Minimum 99% by HPLC

Synthesis

The synthesis of this compound typically involves multi-step reactions that include glycosylation and thioether formation. Various synthetic routes have been explored to enhance yield and purity while minimizing by-products.

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of thioether groups has been linked to enhanced cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study published in Organic Letters demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Antimicrobial Activity

The compound also shows promising antimicrobial properties.

  • Testing Methodology : Disc diffusion and broth microdilution methods were used to assess the antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzyloxy and phenylthio groups significantly influence biological activity.

ModificationBiological ActivityNotes
Addition of more benzyloxy groupsIncreased cytotoxicityEnhances lipophilicity
Variation in thio groupAltered antimicrobial spectrumDifferent thioethers show varied activity

Toxicology

Preliminary toxicological assessments suggest that while the compound exhibits potent biological activities, it also requires careful evaluation regarding its safety profile.

  • In Vivo Studies : Toxicity studies on model organisms revealed no acute toxicity at therapeutic doses; however, long-term studies are warranted to assess chronic effects .
  • Safety Profile : The compound's safety profile is still under investigation, particularly regarding its effects on liver enzymes and potential mutagenicity.

Future Directions

Further research is necessary to explore:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeting specific tissues.
  • Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Q. How are the benzyloxy groups introduced during the synthesis of this compound?

The benzyloxy groups are introduced via stepwise protection of hydroxyl groups using benzyl chloride and a strong base like sodium hydride. This method ensures regioselectivity and prevents side reactions during multi-step syntheses. The benzyl ethers remain stable under subsequent reaction conditions, enabling precise functionalization .

Q. What are the common chemical reactions involving this compound, and how do the benzyloxy groups influence reactivity?

The compound undergoes oxidation (to aldehydes/carboxylic acids), reduction (to alcohols/alkanes), and nucleophilic substitution. Benzyloxy groups enhance stability and direct reactivity by acting as temporary protectants, allowing selective deprotection under hydrogenolysis or acidic conditions. For example, the phenylthio group at C6 facilitates thioglycoside formation in glycosylation reactions .

Q. How is this compound utilized as a precursor in synthesizing biologically active glycosides?

The benzyloxy-protected hydroxyl groups enable sequential deprotection, critical for forming glycosidic bonds. After selective removal (e.g., hydrogenolysis), the anomeric center reacts with nucleophiles (e.g., alcohols) to generate α/β-glycosides. These are pivotal in developing antibiotics or enzyme inhibitors targeting carbohydrate metabolism .

Q. What factors dictate the regioselectivity of nucleophilic substitution at the anomeric center?

Regioselectivity is governed by steric hindrance (e.g., bulky benzyloxy groups at C3, C4, C5) and electronic effects. Electron-withdrawing substituents stabilize transition states, favoring nucleophilic attack at less hindered sites. For example, thiophiles like thiophenol preferentially displace the phenylthio group at C6 .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during synthesis, particularly at the 2R,3S,4S,5R,6S positions?

Stereochemical control is achieved via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. For instance, Sharpless epoxidation or Jacobsen kinetic resolution can set stereocenters, while glycosylation reactions use SnCl4 or BF3·Et2O to enforce anomeric selectivity .

Q. Which advanced spectroscopic techniques confirm the stereochemical integrity of this compound post-synthesis?

High-field NMR (2D COSY, NOESY) and X-ray crystallography are critical. NOESY correlations verify spatial proximity of benzyloxy groups, while X-ray analysis provides definitive stereochemical assignments. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers resolve contradictions in reported yields when using different Lewis acids in thioglycosylation reactions?

Contradictions arise from varying acid strengths (e.g., TMSOTf vs. BF3·Et2O) or solvent polarities. Systematic screening with kinetic profiling (via <sup>1</sup>H NMR or TLC) identifies optimal conditions. For example, TMSOTf may improve yields in non-polar solvents by stabilizing oxocarbenium intermediates .

Q. How does the phenylthio group influence reactivity compared to analogs with methoxy or hydroxyl groups?

The phenylthio group enhances leaving-group ability (vs. methoxy) and participates in thiol-mediated conjugations. Its electron-deficient sulfur atom accelerates nucleophilic displacement, enabling glycosylation at milder conditions than hydroxyl analogs .

Q. What safety precautions are critical when handling this compound, given its acute toxicity profile?

Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C, away from ignition sources. In case of ingestion (H302), administer activated charcoal and seek immediate medical attention. Spills require neutralization with inert adsorbents .

Q. What methodologies are recommended for studying interactions with carbohydrate-processing enzymes?

Surface plasmon resonance (SPR) quantifies binding kinetics, while X-ray crystallography reveals structural interactions. Mutagenesis studies (e.g., alanine scanning) identify key enzyme residues. Competitive inhibition assays using fluorescent substrates (e.g., 4-methylumbelliferyl glycosides) provide functional insights .

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